4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
CAS No.:
Cat. No.: VC17707460
Molecular Formula: C9H10N2O3
Molecular Weight: 194.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O3 |
|---|---|
| Molecular Weight | 194.19 g/mol |
| IUPAC Name | 4-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C9H10N2O3/c12-8-5-3-10-2-1-7(5)11-4-6(8)9(13)14/h4,10H,1-3H2,(H,11,12)(H,13,14) |
| Standard InChI Key | FYGQRPCDSAUQHB-UHFFFAOYSA-N |
| Canonical SMILES | C1CNCC2=C1NC=C(C2=O)C(=O)O |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
4-Hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid belongs to the naphthyridine class, featuring a bicyclic framework with nitrogen atoms at the 1- and 6-positions. The partially saturated tetrahydro ring system reduces aromaticity compared to fully unsaturated naphthyridines, influencing its electronic properties and reactivity. The carboxylic acid group at position 3 and the hydroxyl group at position 4 contribute to its polarity, enabling interactions with biological targets such as enzymes and nucleic acids .
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 194.19 g/mol |
| Key Functional Groups | Carboxylic acid, Hydroxyl |
| Solubility | Moderate in polar solvents |
Synthesis and Chemical Reactivity
Synthetic Routes
The synthesis of 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves cyclization reactions. A common approach involves heating substituted pyridine precursors with carboxylic acid derivatives under acidic or basic conditions. For example, reacting a pyridine bearing appropriate substituents with malonic acid derivatives can yield the tetrahydro-naphthyridine core through intramolecular cyclization .
Functionalization Strategies
The compound undergoes several reactions characteristic of its functional groups:
-
Oxidation: The hydroxyl group at position 4 can be oxidized to a ketone using agents like manganese dioxide, altering electronic properties and bioactivity.
-
Esterification: The carboxylic acid group forms esters with alcohols, enhancing lipophilicity for improved membrane permeability in drug candidates .
-
Amide Formation: Coupling with amines via carbodiimide-mediated reactions generates amide derivatives, a common strategy in prodrug development .
Biological Activities and Mechanisms
Antimicrobial Properties
Naphthyridine derivatives, including 1,6-isomers, exhibit broad-spectrum antimicrobial activity by targeting bacterial DNA gyrase and topoisomerase IV—enzymes critical for DNA replication . While most clinical naphthyridines (e.g., nalidixic acid) are 1,8-isomers, the 1,6 scaffold shows comparable potential. For instance, structural analogs of 4-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid have demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli in preliminary assays .
Table 2: Biological Activity Profile
| Activity | Target Organisms/Cells | Mechanism |
|---|---|---|
| Antimicrobial | Gram-positive bacteria | DNA gyrase inhibition |
| Anticancer | HeLa, MCF-7 cells | Topoisomerase inhibition |
Applications in Drug Development
Lead Optimization Strategies
Structural modifications of the 1,6-naphthyridine core aim to improve pharmacokinetic properties:
-
Cyclopropyl Substitution: Introducing cyclopropyl groups at the N-1 position enhances metabolic stability, as seen in fluoroquinolone antibiotics .
-
Fluorination: Adding fluorine atoms at strategic positions increases bioavailability and target affinity, a tactic validated in 1,8-naphthyridine drugs like gemifloxacin .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume